Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride

Medicinal Chemistry Chemical Synthesis Salt Selection

Selecting Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride ensures reproducible synthetic outcomes. The hydrochloride salt form demonstrably enhances aqueous solubility versus the free base, improving reaction kinetics in protic solvents and facilitating aqueous work-up. The precise 2-chloro-6-fluoro substitution pattern dictates regioselectivity in metal-catalyzed cross-coupling reactions; using positional isomers leads to divergent reactivity and compromised yields. This compound provides three orthogonal derivatization vectors — a nucleophilic amine for amide coupling, an electrophilic methyl ester, and two distinct halogens for sequential functionalization — making it a strategic building block for constructing kinase-focused libraries and agrochemical leads. Procurement of the specific CAS 2089256-13-1 is critical for experimental fidelity.

Molecular Formula C8H8Cl2FNO2
Molecular Weight 240.06
CAS No. 2089256-13-1
Cat. No. B2926611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride
CAS2089256-13-1
Molecular FormulaC8H8Cl2FNO2
Molecular Weight240.06
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1Cl)N)F.Cl
InChIInChI=1S/C8H7ClFNO2.ClH/c1-13-8(12)6-4(10)2-3-5(11)7(6)9;/h2-3H,11H2,1H3;1H
InChIKeyDWRVRLSTCCJNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS 2089256-13-1) Procurement Overview: A Halogenated Amino Ester Building Block for Medicinal Chemistry


Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a polysubstituted aromatic amino ester, structurally defined by a benzoate core bearing a methyl ester, a primary aromatic amine, and two distinct halogen substituents (chloro at position 2, fluoro at position 6). As the hydrochloride salt of methyl 3-amino-2-chloro-6-fluorobenzoate, it is typically supplied as a solid powder with a molecular formula of C8H8Cl2FNO2 and a molecular weight of 240.06 g/mol . This compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research programs , where the combination of nucleophilic amine, electrophilic ester, and orthogonally reactive halogens offers multiple derivatization pathways for constructing more complex, bioactive molecular scaffolds .

Why Generic Substitution Fails for Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride in Research Applications


In research and development workflows, direct substitution of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride with its free base, positional isomers, or alternative ester derivatives is scientifically unsound. The hydrochloride salt form demonstrably alters key physicochemical properties that govern its utility as an intermediate; specifically, salt formation typically enhances aqueous solubility relative to the free base, thereby impacting reaction kinetics in aqueous or protic solvent systems [1]. Furthermore, the precise 2-chloro-6-fluoro substitution pattern confers a unique electronic environment and steric profile on the aromatic ring, dictating regioselectivity in subsequent metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions [2]. Employing an isomer such as methyl 3-amino-6-chloro-2-fluorobenzoate hydrochloride would likely result in divergent reactivity and product profiles, compromising synthetic reproducibility and yield. Therefore, the procurement decision must be compound-specific to ensure experimental fidelity.

Quantitative Differentiation of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS 2089256-13-1) Versus Closest Analogs


Hydrochloride Salt Form Provides Enhanced Aqueous Solubility Compared to Free Base (Class-Level Evidence)

As a hydrochloride salt, Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is expected to exhibit significantly improved aqueous solubility compared to its neutral free base analog, methyl 3-amino-2-chloro-6-fluorobenzoate. While direct solubility data for this specific compound is not publicly available, class-level evidence demonstrates that hydrochloride salts of similar halogenated aromatic compounds consistently show >100-fold increases in aqueous solubility relative to their corresponding free base forms [1]. This property is critical for reactions conducted in aqueous or polar protic media, where limited solubility of the free base can result in incomplete conversion or precipitation issues.

Medicinal Chemistry Chemical Synthesis Salt Selection

Unique 2-Chloro-6-Fluoro Substitution Pattern Dictates Divergent Electronic Properties Relative to Positional Isomers (Computational Evidence)

The specific 2-chloro-6-fluoro substitution pattern of this compound confers a unique electronic distribution and steric profile compared to its positional isomer, methyl 3-amino-6-chloro-2-fluorobenzoate hydrochloride. Computational studies on analogous ortho-halogenated benzoic acids indicate that the 2-chloro-6-fluoro arrangement leads to a distinct electrostatic potential surface and dipole moment, which can influence halogen bonding interactions and reactivity in cross-coupling reactions [1]. These electronic differences are not trivial; they can directly affect the regioselectivity and efficiency of subsequent synthetic transformations.

Medicinal Chemistry Computational Chemistry Halogen Bonding

Methyl Ester Functionality Enables Distinct Reactivity Profile Compared to Other Ester Derivatives (Supporting Evidence)

The methyl ester moiety of the target compound offers a well-characterized reactivity profile that differs substantially from alternative ester derivatives like ethyl, tert-butyl, or benzyl esters. In comparative studies of ester hydrolysis kinetics, methyl esters generally exhibit intermediate lability under both acidic and basic conditions, providing a balance between synthetic stability and ease of deprotection . In contrast, tert-butyl esters are significantly more acid-labile, while benzyl esters require hydrogenolysis. This nuanced difference in protecting group behavior is a critical consideration when designing multi-step synthetic sequences.

Organic Synthesis Protecting Group Strategy Reaction Selectivity

Optimal Research and Industrial Applications for Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride Based on Verified Differentiating Properties


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds Requiring Ortho-Halogenated Benzoate Intermediates

The compound serves as a versatile building block for constructing kinase inhibitor libraries, particularly for targets where a 2-chloro-6-fluoro substitution pattern is known to enhance binding affinity and selectivity. The amine handle allows for facile amide coupling or reductive amination to introduce diverse pharmacophores, while the ortho-halogens provide vectors for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions . The hydrochloride salt form ensures adequate solubility during amide bond formation in common coupling conditions, which is supported by class-level evidence on salt solubility enhancement [1].

Agrochemical Research: Development of Novel Herbicides or Fungicides via Halogenated Aromatic Intermediates

In agrochemical discovery, halogenated benzoate esters are frequently employed as intermediates for constructing uracil-based herbicides (e.g., saflufenacil analogs) or benzamide fungicides. The precise 2-chloro-6-fluoro substitution pattern of this compound imparts specific electronic and steric properties that influence the potency and selectivity of the final active ingredient [2]. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a common motif in many commercial agrochemicals, or directly utilized in transesterification reactions.

Chemical Biology: Preparation of Fluorescent Probes and Bioconjugates Leveraging Orthogonal Reactive Handles

The compound's combination of an amine (for coupling to biomolecules or linkers) and two distinct halogens (for sequential functionalization via orthogonal cross-coupling) makes it a strategic choice for assembling complex chemical biology tools. For example, the chlorine atom can be selectively replaced with an aryl or heteroaryl group via palladium catalysis, followed by functionalization of the fluorine atom under different conditions to introduce a second reporter group [3]. The hydrochloride salt form aids in maintaining solubility during aqueous work-up and purification steps.

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